molecular formula C26H30N4O3S B2517592 N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111163-97-3

N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Numéro de catalogue B2517592
Numéro CAS: 1111163-97-3
Poids moléculaire: 478.61
Clé InChI: ZRANAKGGMILGHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound appears to be a derivative of a class of compounds that have been studied for their potential as adenosine A3 receptor antagonists and anticancer agents. The structure of the compound suggests that it is a complex molecule with multiple functional groups that could contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, as seen in the creation of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol . These compounds are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic methods and characterization techniques would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been explored through a joint theoretical and experimental approach, which includes computational modeling to identify pharmacophoric elements that confer selectivity to the A3 adenosine receptor . This suggests that the compound may also have a structure that has been optimized for receptor selectivity through similar methods.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and interaction of these compounds with biological targets are complex. The methoxyaryl substitution on the acetamide scaffold is a key modification that influences the antagonistic profile of the compounds against the A3 adenosine receptor . The compound's reactivity and interactions with the receptor would be influenced by the presence of the methoxybenzyl group and the hexahydropyrido[4,3-d]pyrimidinyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are likely to include moderate to high lipophilicity due to the presence of aromatic rings and methoxy groups, which could affect their bioavailability and distribution. The cytotoxicity assays performed on related compounds indicate that they have varying degrees of cytotoxic effects on different human leukemic cell lines, with some compounds showing high potency . The compound may also exhibit similar properties, which would be confirmed through similar in vitro assays.

Relevant Case Studies

Case studies involving the related compounds show that they have been evaluated for their anticancer activity on three different human leukemic cell lines, with some compounds demonstrating significant cytotoxicity . These studies provide a basis for understanding the potential anticancer properties of the compound , although specific case studies on this compound were not provided.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds

    Studies have focused on the synthesis of various heterocyclic compounds, including those derived from benzodifuranyl, thiazolopyrimidines, and oxo-3,4,5,6,7,8-hexahydropyrido derivatives, showing their potential as anti-inflammatory, analgesic agents, and COX inhibitors. Such synthetic routes and compound activities suggest avenues for researching similar compounds for pharmaceutical applications (A. Abu‐Hashem et al., 2020).

  • Antimicrobial and Anticancer Properties

    Research into thieno[2,3-d]pyrimidine derivatives and their antimicrobial and anticancer activities has been a significant focus. For example, compounds have been synthesized that demonstrate potent activity against a range of bacteria and cancer cell lines, highlighting the potential for developing new therapeutic agents based on structural analogs of the compound (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

  • Thymidylate Synthase Inhibitors

    The development of thieno[3,2-d]pyrimidine derivatives as thymidylate synthase inhibitors for antitumor activity demonstrates the compound class's relevance in cancer treatment. This research direction emphasizes the exploration of similar compounds for their potential to inhibit key enzymes involved in cancer cell proliferation (A. Gangjee et al., 2004).

  • PET Radioligands

    The synthesis and PET evaluation of radioligands, such as those based on pyridopyrimidin-yl acetamide structures, for potential use in imaging studies in animals and humans, indicates the broader applicability of structurally related compounds in diagnostic imaging and possibly in the investigation of diseases at the molecular level (Min Wang et al., 2009).

Propriétés

IUPAC Name

2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-16-11-17(2)24(18(3)12-16)28-23(31)15-34-26-27-21-9-10-30(14-20(21)25(32)29-26)13-19-7-5-6-8-22(19)33-4/h5-8,11-12H,9-10,13-15H2,1-4H3,(H,28,31)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANAKGGMILGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.